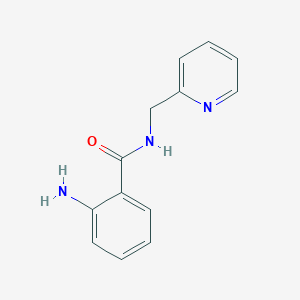

2-Amino-N-(2-pyridinylmethyl)benzamide

Descripción general

Descripción

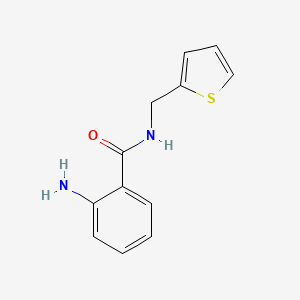

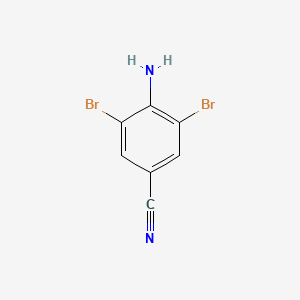

“2-Amino-N-(2-pyridinylmethyl)benzamide” is an organic compound with the molecular formula C13H13N3O . It has a molecular weight of 227.26 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code of “2-Amino-N-(2-pyridinylmethyl)benzamide” is1S/C13H13N3O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9,14H2,(H,16,17) . The compound has a topological polar surface area of 68 Ų and contains 17 heavy atoms . Physical And Chemical Properties Analysis

“2-Amino-N-(2-pyridinylmethyl)benzamide” has a molecular weight of 227.26 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 3 rotatable bonds .Aplicaciones Científicas De Investigación

Antioxidant Activity

2-Amino-N-(2-pyridinylmethyl)benzamide derivatives have been studied for their antioxidant properties . These compounds can scavenge free radicals, chelate metal ions, and exhibit total antioxidant activity. This makes them potential candidates for research into treatments for diseases caused by oxidative stress .

Antibacterial Applications

The antibacterial activity of benzamide derivatives, including 2-Amino-N-(2-pyridinylmethyl)benzamide, has been explored against various gram-positive and gram-negative bacteria. These compounds could be used to develop new antibacterial agents, especially in the face of rising antibiotic resistance .

Antitrypanosomal Activity

Research has shown that certain amide derivatives, similar in structure to 2-Amino-N-(2-pyridinylmethyl)benzamide, exhibit significant activity against Trypanosoma brucei , the causative organism of sleeping sickness. This suggests potential applications in developing treatments for this neglected tropical disease .

Antiplasmodial Activity

Derivatives of 2-Amino-N-(2-pyridinylmethyl)benzamide have been tested for their effectiveness against Plasmodium falciparum , the parasite responsible for malaria. The compounds’ antiplasmodial activity indicates their potential use in creating alternative malaria treatments .

Drug Discovery

Amide compounds, including 2-Amino-N-(2-pyridinylmethyl)benzamide, are often used in drug discovery due to their presence in many biologically active molecules. They serve as key intermediates in synthesizing a wide range of therapeutic agents .

Industrial Applications

Beyond medical research, benzamide derivatives find applications in various industrial sectors. These include the plastic and rubber industry, paper production, and agriculture, where they may be used as additives or processing aids .

Biological Molecule Synthesis

Benzamides are structural components in many natural products and commercial drugs. As such, 2-Amino-N-(2-pyridinylmethyl)benzamide could be used in the synthesis of complex biological molecules, including proteins and synthetic intermediates .

Potential Drug Industries

The diverse biological activities of benzamide derivatives make them valuable in the potential drug industry. They can be investigated for various pharmacological effects, such as anti-tumor, anti-microbial, and anti-inflammatory properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-N-(2-pyridinylmethyl)benzamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .

Mode of Action

2-Amino-N-(2-pyridinylmethyl)benzamide interacts with its targets by inhibiting their activity . It binds to the active sites of Bcr-Abl and HDAC, preventing them from performing their normal functions .

Biochemical Pathways

By inhibiting Bcr-Abl and HDAC, 2-Amino-N-(2-pyridinylmethyl)benzamide affects several biochemical pathways. The inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation, leading to the suppression of leukemia cell growth . On the other hand, the inhibition of HDAC can lead to an increase in the acetylation of histones, which can alter gene expression and induce cell cycle arrest .

Result of Action

The molecular and cellular effects of 2-Amino-N-(2-pyridinylmethyl)benzamide’s action include the inhibition of cell proliferation and the induction of cell cycle arrest . These effects can lead to the suppression of cancer cell growth, making this compound a potential candidate for cancer therapeutics .

Propiedades

IUPAC Name |

2-amino-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFYALXYWGNJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384528 | |

| Record name | 2-Amino-N-[(pyridin-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-pyridinylmethyl)benzamide | |

CAS RN |

57786-49-9 | |

| Record name | 2-Amino-N-[(pyridin-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)